2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves various chemical processes. For instance, Srivastava et al. (2016) synthesized 1,8-naphthalimide based compounds, including 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid, using spectral data and X-ray crystallography. These compounds exhibited aggregation enhanced emission in nanoaggregates, highlighting the significance of π-π stacking and intermolecular interactions in their photophysical properties (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure and electronic behaviors of these compounds, including 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid derivatives, have been analyzed using density functional theory calculations. These studies help in understanding the molecular conformations and electronic structures essential for their photophysical properties and reactivity (Srivastava et al., 2016).
Chemical Reactions and Properties
Organotin(IV) carboxylates based on 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid have been synthesized and characterized, revealing their crystal structures, luminescent properties, and preliminary antitumor activities. These compounds exhibit diverse supramolecular organizations, mediated through C-H⋯O and π⋯π interactions, indicating the compound's potential in material science and biochemistry (Xiao et al., 2017).
Physical Properties Analysis
The physical properties, such as aggregation behavior and emission intensity, of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid derivatives, have been studied. These properties are crucial for applications in optoelectronic devices and sensors, where the aggregation enhanced emission phenomenon plays a significant role (Srivastava et al., 2016).
Chemical Properties Analysis
The chemical reactivity and stability of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid derivatives have been investigated, showing their potential in forming stable organotin(IV) carboxylates with interesting structural and functional properties. These studies provide insights into the compound's chemical behavior, crucial for developing new materials and pharmaceuticals (Xiao et al., 2017).
Scientific Research Applications
Aggregation Enhanced Emission and Solid State Emission
A study by Srivastava, Singh, and Mishra (2016) explored new 1,8-naphthalimide based compounds, including one similar to the requested compound. These compounds form nanoaggregates in aqueous-DMF solution, exhibiting aggregation enhanced emission. The study provides insights into their photophysical properties, both in solution and solid-state, and explains their molecular and electronic behaviors through density functional theory calculations. This research highlights the potential of such compounds in advanced material applications due to their unique emission properties (Srivastava, Singh, & Mishra, 2016).
Organotin(IV) Carboxylates
Xiao et al. (2013) synthesized a series of organotin carboxylates based on amide carboxylic acids, including derivatives of the compound . These organotin carboxylates exhibit diverse molecular architectures and are characterized by their unique coordination modes and supramolecular structures. The study contributes to our understanding of the complex chemistry of organotin carboxylates and their potential applications in materials science and coordination chemistry (Xiao et al., 2013).
Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides
Singh and Singh (2007) researched novel fluorophores, including derivatives of the compound, for potential applications in fluorescence studies. These fluorophores were used for labeling nucleosides and oligodeoxyribonucleotides, demonstrating good fluorescence signals and higher hybridization affinity. This study indicates the potential use of these compounds in biochemical and medical research, particularly in fluorescence labeling and DNA studies (Singh & Singh, 2007).
Synthesis and Structural Characterization
Liu, Li, Du, Zhu, and Xu (2011) investigated the synthesis, structural characterization, and thermal stabilities of triphenyltin (IV) carboxylates based on naphthalimide derivatives, including compounds similar to the one . This research provides valuable insights into the structural and thermal properties of such complexes, which could be crucial for their application in various fields, including material science and catalysis (Liu et al., 2011).
properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-13-8-3-5-11-6-4-9-14(16(11)13)18(22)20(17)15-10-2-1-7-12(15)19(23)24/h1-10H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNAGBPVPAWSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642444 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
56813-55-9 | |
Record name | 2-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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